molecular formula C12H6O8 B583258 Galloflavin CAS No. 568-80-9

Galloflavin

Katalognummer B583258
CAS-Nummer: 568-80-9
Molekulargewicht: 278.172
InChI-Schlüssel: VYKVZHXHVUVABA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Galloflavin is an inhibitor of lactate dehydrogenase (LDH). It blocks both isoforms of LDH-A and LDH-B with Ki values of 5.5 and 15 μM, respectively . The inhibition of the glycolytic pathway by galloflavin induces oxidative stress and apoptosis in breast tumor cell lines . Galloflavin hinders the proliferation of cancer cells by blocking glycolysis and ATP production .

Wissenschaftliche Forschungsanwendungen

Field

Biochemistry and Cancer Research

Application Summary

Galloflavin is a novel inhibitor of lactate dehydrogenase (LDH), an enzyme found in nearly every living cell that catalyzes the conversion of pyruvate to lactate, and vice versa . LDH is important in the anaerobic metabolic pathway and exists as five different isozymes in the body . Due to the importance of LDH in metabolism and generation of cellular energy, LDH has become a topic of interest in methods to fight the growth of cancerous tumors .

Method of Application

Inhibitory effects of galloflavin were determined against LDH-1 and LDH-3 isoforms in both the forward and reverse directions . Initial velocity experiments across all substrates in varying concentrations and multiple inhibitor concentrations were completed .

Results

Galloflavin was found to act as a mixed inhibitor, leaning toward competitive inhibition, against LDH-1 in the forward direction, preferentially binding to the free-enzyme .

Treatment of Endometrial Cancer

Field

Oncology

Application Summary

Galloflavin has been evaluated as a therapeutic agent for endometrial cancer . It effectively inhibited cell growth in endometrial cancer cell lines and primary cultures of human endometrial cancer through its involvement in multiple signaling pathways that regulate metabolism, cell cycle, apoptosis, cell stress, and metastasis .

Method of Application

Endometrial cancer cells were treated with Galloflavin, and various assays were performed to evaluate its effects . These included cell proliferation assays, colony formation assays, cell cycle analysis, and assays to evaluate cell adhesion and migration .

Results

Galloflavin significantly reduced LDHA activity, inhibited cell proliferation, and reduced colony formation in a dose-dependent manner . It also induced changes in the cell cycle and reduced the ability of the cells to adhere and migrate .

Treatment of Colorectal Cancer

Field

Oncology

Application Summary

Galloflavin has been found to relieve the malignant behavior of colorectal cancer cells in the inflammatory tumor microenvironment .

Method of Application

Colorectal cancer cells were treated with Galloflavin, and various assays were performed to evaluate its effects . These included wound healing assays and Transwell assays to detect cell migration and invasion abilities, and CCK-8 assays to detect cell viability alterations .

Results

Galloflavin treatment significantly attenuated the malignant behavior of colorectal cancer cells in the inflammatory microenvironment and inhibited the migration and invasion capabilities of these cells .

Treatment of Triple Negative Breast Cancer

Field

Oncology

Application Summary

Galloflavin has been evaluated as a therapeutic agent for Triple Negative Breast Cancer (TNBC), which is the most lethal type of breast cancer . Galloflavin, a proven LDHB inhibitor, was utilized in a series of studies and analysis . In addition, Electrochemotherapy, which involves the application of electrical pulses (EP), was utilized to enhance the uptake of Galloflavin .

Method of Application

TNBC cells were treated with Galloflavin and electrical pulses at various concentrations and pulse parameters . The purpose of this study was to test the effect of alternative chemotherapeutic drug delivery methods for TNBC patients for decrease in mortality rate and improve quality of life .

Results

Results indicate TNBC cell viability is the least for EP+GF treatments and the maximum Reactive Oxygen Species (ROS) levels and a maximum decrease in Glucose and Lactate uptake for EP+GF treatments relative to control .

Treatment of Pancreatic Cancer

Field

Oncology

Application Summary

Galloflavin has been found to target pancreatic cancer with combinatorial treatment of CPI-613 and inhibitors of lactate metabolism . The efficacy of this combination therapy was tested in vitro on one human and two murine pancreatic cancer cell lines and in vivo in an orthotopic pancreatic cancer model .

Method of Application

Pancreatic cancer cells were treated with Galloflavin and various assays were performed to evaluate its effects . These included viability, colony-forming, and reactive oxygen species (ROS) assays .

Results

Results indicate a TNBC cell viability of as low as 22%, demonstrating the potential of this novel treatment .

Treatment of Leukemia

Field

Oncology

Application Summary

Galloflavin has been discovered as a lactate dehydrogenase inhibitor and has potential as a treatment in various cancerous tumors, including leukemia .

Method of Application

The specific method of application in leukemia treatment is not detailed in the available resources .

Results

The specific results or outcomes obtained in leukemia treatment are not detailed in the available resources .

Treatment of Lung Cancer

Field

Oncology

Application Summary

Galloflavin has been found to target lung cancer cells by reducing ferroptosis resistance through the AMPK/SREBP1/SCD1 pathway . This pathway is involved in the regulation of lipid metabolism, which is often dysregulated in cancer cells .

Method of Application

The specific method of application in lung cancer treatment is not detailed in the available resources .

Results

The specific results or outcomes obtained in lung cancer treatment are not detailed in the available resources .

Treatment of Liver Cancer

Field

Oncology

Application Summary

Galloflavin has been found to inhibit LDHA, which is involved in the metabolism of hepatocarcinoma PLC/PRF/5 cells . This inhibition leads to a decrease in ATP production in these cells, as well as a reduction in cell growth and respiration .

Method of Application

The specific method of application in liver cancer treatment is not detailed in the available resources .

Results

The specific results or outcomes obtained in liver cancer treatment are not detailed in the available resources .

Treatment of Brain Cancer

Field

Oncology

Application Summary

Galloflavin has been found to target brain cancer cells by interfering with lactate-mediated pathways . These pathways are involved in the regulation of energy metabolism and cancer cell signaling pathways .

Method of Application

The specific method of application in brain cancer treatment is not detailed in the available resources .

Results

The specific results or outcomes obtained in brain cancer treatment are not detailed in the available resources .

Safety And Hazards

When handling Galloflavin, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Galloflavin has been found to exert a certain role in inflammatory regulation . Therefore, it could be used as a starting point to investigate its anti-colorectal cancer effect . Another study suggested that peptides designed to mimic the N-terminal arm of the enzyme can successfully target the C-terminal domain and interrupt the bona fide form of the enzyme subunits . This opens a new avenue to disrupt the assembly process and thereby oppress the function of LDHA .

Eigenschaften

IUPAC Name

2,3,9,10-tetrahydroxypyrano[3,2-c]isochromene-6,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6O8/c13-4-1-3-7(9(16)8(4)15)10-6(19-11(3)17)2-5(14)12(18)20-10/h1-2,14-16,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHISTVMLJLECY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C3C(=CC(=C(O3)O)O)OC2=O)C(=C(C1=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80205354, DTXSID30972802
Record name Pyrano(3,2-c)(2)benzopyran-2,6-dione, 3,8,9,10-tetrahydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,8,9,10-Tetrahydroxypyrano[3,2-c][2]benzopyran-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30972802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Galloflavin

CAS RN

568-80-9, 57288-03-6
Record name Pyrano(3,2-c)(2)benzopyran-2,6-dione, 3,8,9,10-tetrahydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000568809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Galloflavin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107022
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrano(3,2-c)(2)benzopyran-2,6-dione, 3,8,9,10-tetrahydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,8,9,10-Tetrahydroxypyrano[3,2-c][2]benzopyran-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30972802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 568-80-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
627
Citations
M Manerba, M Vettraino, L Fiume, G Di Stefano… - …, 2012 - Wiley Online Library
… We found that galloflavin inhibits both human LDH isoforms by preferentially binding the … biochemical effect described for galloflavin. Because galloflavin is not commercially available, …
RD Haworth, JM McLachlan - Journal of the Chemical Society …, 1952 - pubs.rsc.org
The preparation of galloflavin by aeration of alkaline solutions of gallic acid has been improved, the earlier degradative work of Herzig and his collaborators has been largely confirmed …
Number of citations: 4 pubs.rsc.org
J Grimshaw, RD Haworth, HK Pindred - Journal of the Chemical …, 1955 - pubs.rsc.org
… Further studies have now shown that the conversion of galloflavin into isogalloflavin by potassium hydroxide is almost quantitative when the reaction is carried out under nitrogen and …
Number of citations: 7 pubs.rsc.org
F Farabegoli, M Vettraino, M Manerba, L Fiume… - European Journal of …, 2012 - Elsevier
Galloflavin (GF), a recently identified lactate dehydrogenase inhibitor, hinders the proliferation of cancer cells by blocking glycolysis and ATP production. The aim of the present …
Number of citations: 134 www.sciencedirect.com
M Rahnasto-Rilla, J Järvenpää, M Huovinen… - Biomedicine & …, 2020 - Elsevier
… Galloflavin and Ellagic acid were able to form hydrogen bonds with Asp188 and Gly6 in SIRT6. In this study, we showed that Galloflavin and … Taken together, Galloflavin and Ellagic acid …
Number of citations: 23 www.sciencedirect.com
X Han, X Sheng, HM Jones… - … of hematology & …, 2015 - jhoonline.biomedcentral.com
… lactate dehydrogenase (LDH) inhibitor, Galloflavin, as a therapeutic agent for endometrial cancer. Our results revealed that Galloflavin effectively inhibited cell growth in endometrial …
Number of citations: 46 jhoonline.biomedcentral.com
M Vettraino, M Manerba, M Govoni… - Anti-cancer …, 2013 - journals.lww.com
Activation of the myc oncogene in cancer cells upregulates lactate dehydrogenase A (LDH-A) expression, leading to a sustained glycolytic flux that is needed to produce ATP under …
Number of citations: 47 journals.lww.com
EHU Wendt, M Schoenrogge, B Vollmar… - Anticancer …, 2020 - ar.iiarjournals.org
… effect of galloflavin, … galloflavin and metformin on proliferation and cell death of murine 6606PDA and human MIA PaCa-2 cells. Results: We observed that monotherapies of galloflavin …
Number of citations: 13 ar.iiarjournals.org
L Fiume, M Vettraino, D Carnicelli, V Arfilli… - Biochemical and …, 2013 - Elsevier
… We recently identified an inhibitor of LDH-A enzymatic activity (Galloflavin, GF) which occupies the … Galloflavin can be a tool to study the biological role of LDH-A binding to ssDNA. …
Number of citations: 30 www.sciencedirect.com
S Rupiani, L Guidotti, M Manerba, L Di Ianni… - Organic & …, 2016 - pubs.rsc.org
… aim to reproduce the pharmacophore of galloflavin on simpler, … , was identified as a putative galloflavin mimetic. In the present … reproduce the behavior of galloflavin, confirming that our …
Number of citations: 20 pubs.rsc.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.